2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 1822639-91-7
VCID: VC3083876
InChI: InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2
SMILES: C1CC1CC2C=CCN2
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole

CAS No.: 1822639-91-7

Cat. No.: VC3083876

Molecular Formula: C8H13N

Molecular Weight: 123.2 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole - 1822639-91-7

Specification

CAS No. 1822639-91-7
Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
IUPAC Name 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole
Standard InChI InChI=1S/C8H13N/c1-2-8(9-5-1)6-7-3-4-7/h1-2,7-9H,3-6H2
Standard InChI Key QPJGLMCDTLZJBB-UHFFFAOYSA-N
SMILES C1CC1CC2C=CCN2
Canonical SMILES C1CC1CC2C=CCN2

Introduction

Chemical Structure and Identification

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole (CAS No. 1822639-91-7) consists of a five-membered 2,5-dihydropyrrole ring with a cyclopropylmethyl group attached at the 2-position . The molecular structure can be described as follows:

Structural Components

The compound contains two key structural moieties:

  • A 2,5-dihydro-1H-pyrrole ring (also known as 3-pyrroline), which is a partially saturated variant of pyrrole

  • A cyclopropylmethyl substituent at the nitrogen position (N-substitution)

Molecular Properties

PropertyValueSource
CAS Registry Number1822639-91-7
Molecular FormulaC₈H₁₃NComputed
Molecular Weight123.20 g/molComputed
Structural ClassificationN-substituted 2,5-dihydropyrrole
AppearanceNot specified in literature-

Synthesis Methods

Several synthetic approaches can be employed to produce 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole, based on established methods for related compounds.

N-Alkylation of 2,5-Dihydropyrrole

The most direct approach involves N-alkylation of 2,5-dihydropyrrole with cyclopropylmethyl halides:

  • Deprotonation of 2,5-dihydropyrrole (3-pyrroline) using a suitable base

  • Nucleophilic substitution with cyclopropylmethyl bromide or other appropriate leaving groups

  • Purification to isolate the target compound

Paal-Knorr Pyrrole Synthesis Modification

An alternative approach may involve modified Paal-Knorr synthesis:

  • Reaction of appropriate 1,4-dicarbonyl compounds with cyclopropylmethylamine

  • Cyclization to form the dihydropyrrole ring system

  • Selective reduction to achieve the 2,5-dihydropyrrole oxidation state

Cyclopropylmethylation of Pre-Formed Heterocycles

This approach utilizes existing pyrrole derivatives:

  • Formation of 2,5-dihydropyrrole via established methods

  • Introduction of the cyclopropylmethyl group through alkylation reactions

  • Optimization of reaction conditions to favor N-substitution

Biological Activities and Applications

Research indicates that 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related structures may possess various biological activities and applications.

Structure-Activity Relationships

The cyclopropylmethyl substituent is significant in medicinal chemistry for several reasons:

  • It provides conformational restriction, potentially enhancing binding specificity

  • The strained cyclopropyl ring can influence metabolic stability

  • The lipophilic character may enhance membrane permeability

Research Applications

The compound has been investigated in various research contexts:

  • As a building block for more complex heterocyclic systems

  • In the development of novel pharmacophores

  • For studying structure-activity relationships in drug development

Chemical Transformations and Derivatives

2-(Cyclopropylmethyl)-2,5-dihydro-1H-pyrrole can undergo various chemical transformations to produce derivatives with enhanced or modified properties.

Oxidation Reactions

The 2,5-dihydropyrrole core can be oxidized to form:

  • Pyrrole derivatives through dehydrogenation

  • N-oxide formations at the nitrogen atom

  • Hydroxylated derivatives through selective oxidation

Functionalization of the Cyclopropyl Ring

The cyclopropyl moiety can be modified through:

  • Ring-opening reactions to introduce additional functional groups

  • Expansion reactions to form larger ring systems

  • Functionalization at the cyclopropane positions

Complex Heterocyclic Systems

The compound can serve as a precursor to more complex heterocyclic systems such as:

  • Fused ring systems incorporating the dihydropyrrole unit

  • Bivalent ligands utilizing the cyclopropylmethyl linker

  • Pyrrolo-fused systems with additional heterocyclic components

Analytical Methods and Characterization

Various analytical techniques can be employed to identify and characterize 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole.

Spectroscopic Analysis

Analytical TechniqueExpected CharacteristicsPurpose
¹H NMR SpectroscopySignals for cyclopropyl protons (0.25-1.05 ppm); methylene protons (3.2-3.7 ppm); olefinic protons (5.8-6.2 ppm)Structural confirmation
¹³C NMR SpectroscopySignals for cyclopropyl carbons (3-10 ppm); methylene carbons (45-55 ppm); olefinic carbons (125-135 ppm)Carbon framework verification
Mass SpectrometryMolecular ion at m/z 123; fragmentation pattern showing loss of cyclopropyl groupMolecular weight confirmation
IR SpectroscopyC=C stretching (1600-1680 cm⁻¹); C-N stretching (1200-1350 cm⁻¹)Functional group identification

Chromatographic Methods

For purification and analysis:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC)

  • Thin-layer chromatography (TLC) with appropriate solvent systems

Recent Research Developments

Recent studies have explored various aspects of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole and related compounds.

Medicinal Chemistry Research

Research focusing on the medicinal applications includes:

  • Investigation as potential dopamine receptor ligands, specifically at D₂R and D₃R receptors

  • Development as components in more complex bioactive molecules

  • Exploration of trans-cyclopropylmethyl linkers in bivalent ligands for enhanced selectivity

Synthetic Methodology Advancements

Recent advances in synthetic approaches include:

  • Improved N-alkylation protocols with higher yields and selectivity

  • Catalytic methods for cyclopropylmethylation reactions

  • Green chemistry approaches for more sustainable synthesis

Future Perspectives and Challenges

The future development of 2-(cyclopropylmethyl)-2,5-dihydro-1H-pyrrole research presents both opportunities and challenges.

Research Opportunities

Potential areas for future investigation include:

  • Expansion of structure-activity relationship studies to optimize biological activity

  • Development of novel synthetic routes with improved efficiency

  • Exploration of applications in materials science and catalysis

Technical Challenges

Ongoing challenges in the field include:

  • Enhancing stereoselectivity in synthesis methods

  • Improving purification techniques for higher-grade products

  • Developing more detailed understanding of structure-property relationships

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